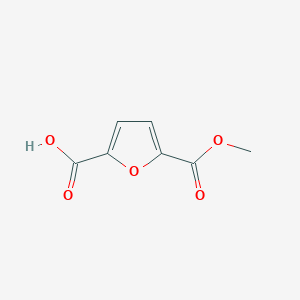

5-(Methoxycarbonyl)furan-2-carboxylic acid

Description

Significance of Furanic Compounds in Sustainable Chemistry

Furanic compounds, a class of heterocyclic organic molecules, are pivotal in the field of sustainable or "green" chemistry. catalysis-summit.com Derived from renewable biomass sources like agricultural waste and lignocellulosic materials, they offer a viable alternative to petroleum-based feedstocks. catalysis-summit.comresearchgate.net This shift is driven by increasing concerns over climate change, the volatility of fossil fuel prices, and the environmental impact of traditional chemical manufacturing. researchgate.net

The core of furan's utility in sustainable chemistry lies in its versatility as a building block for a wide array of valuable chemicals, including bioplastics, biofuels, pharmaceuticals, and agrochemicals. catalysis-summit.comnumberanalytics.com Processes utilizing furans often operate under milder conditions and generate fewer toxic byproducts compared to conventional methods, aligning with the principles of green chemistry. catalysis-summit.com The use of renewable biomass promotes a circular economy, where resources are reused and waste is minimized, making furan (B31954) chemistry a key area of research for developing sustainable chemical solutions. catalysis-summit.com

A central molecule in this landscape is 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical produced from the dehydration of C6 sugars found in biomass. mdpi.com HMF serves as a versatile starting point for synthesizing a multitude of furan derivatives. catalysis-summit.commdpi.com One of the most important transformations is the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a monomer that is a bio-based substitute for terephthalic acid in the production of polymers like polyethylene (B3416737) furanoate (PEF). acs.orgrsc.org

Overview of 5-(Methoxycarbonyl)furan-2-carboxylic Acid within the Furan Platform Chemical Landscape

Within the complex reaction network that transforms HMF into high-value products, 5-(Methoxycarbonyl)furan-2-carboxylic acid emerges as a crucial, yet often transient, intermediate compound. Its primary significance lies in the multi-step oxidation of HMF to produce 2,5-furandicarboxylic acid (FDCA). nih.gov

This specific monoester is formed when the oxidation of HMF is conducted in the presence of methanol (B129727) as a solvent. The reaction proceeds through the oxidation of the hydroxymethyl group or the formyl group of HMF, followed by esterification of one of the resulting carboxylic acid groups with methanol. This pathway is significant because the selective formation and subsequent hydrolysis of this intermediate can be a strategic route to obtaining high-purity FDCA, which is essential for polymerization into materials like PEF. acs.org

The compound 5-(Methoxycarbonyl)furan-2-carboxylic acid is a derivative of furan-2,5-dicarboxylic acid where one of the carboxylic acid groups is esterified with a methyl group. nih.gov This structure makes it a key subject in studies focused on optimizing the catalytic processes for FDCA production, as controlling the formation and reaction of such intermediates is vital for maximizing yield and purity. rsc.orgmdpi.com

Table 1: Chemical Properties of 5-(Methoxycarbonyl)furan-2-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 6750-85-2 nih.govchemicalbook.com |

| Molecular Formula | C₇H₆O₅ nih.gov |

| Molecular Weight | 170.12 g/mol nih.gov |

| IUPAC Name | 5-(methoxycarbonyl)furan-2-carboxylic acid nih.gov |

This data is compiled from chemical databases and is computer-generated. nih.gov

Table 2: Role as an Intermediate in HMF Oxidation

| Precursor | Product | Catalyst/Conditions | Significance |

|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Noble metal or mixed-oxide catalysts in methanol | 5-(Methoxycarbonyl)furan-2-carboxylic acid is formed as a monoester intermediate in this process. |

| 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 2,5-Furandicarboxylic acid (FDCA) | Metal-free catalytic system (NaOtBu/DMF) | HMFCA is a precursor that can be esterified to form 5-(Methoxycarbonyl)furan-2-carboxylic acid before full oxidation. nih.gov |

| 5-(Chloromethyl)furfural (CMF) | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | tert-butyl hypochlorite | While not forming the exact subject compound, this shows the synthesis of related acid chlorides, important reactive intermediates. rsc.org |

This table illustrates the reaction pathways where 5-(Methoxycarbonyl)furan-2-carboxylic acid or its closely related precursors and derivatives play a role.

Historical Context of Furan-2-carboxylic Acid Derivatives in Academic Inquiry

The history of furan chemistry dates back to the late 18th century. The first furan derivative to be documented was 2-furoic acid, described by the German pharmaceutical chemist Carl Wilhelm Scheele in 1780, who produced it from the distillation of mucic acid. researchgate.netwikipedia.orgwikipedia.org This discovery predates the isolation of furan itself, which was first prepared by Heinrich Limpricht in 1870. numberanalytics.comwikipedia.org Another key milestone was the reporting of furfural (B47365) in 1831, a compound that would become a major industrial chemical derived from agricultural byproducts like corn cobs and oat hulls. wikipedia.orgbritannica.com

Research into furan derivatives gained significant momentum, but interest temporarily slowed after World War II with the rise of the petroleum-based chemical industry. researchgate.net However, the pursuit of sustainable and "green" chemical feedstocks in recent times has led to a remarkable resurgence in the study of furan-based chemicals. researchgate.net

The investigation into furan dicarboxylic acids, such as FDCA, as potential monomers for polymers began to grow in the mid-20th century. The goal was to find renewable alternatives to petroleum-derived monomers like terephthalic acid. rsc.orgresearchgate.net This historical pursuit laid the essential groundwork for today's intensive research into the synthesis of FDCA from HMF, where understanding the formation and behavior of intermediates like 5-(Methoxycarbonyl)furan-2-carboxylic acid is critical to developing efficient and commercially viable production processes for bio-based polymers. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-methoxycarbonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETGYSUEDWYSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465713 | |

| Record name | 5-(Methoxycarbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-85-2 | |

| Record name | 5-(Methoxycarbonyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxycarbonyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Engineering

Advanced Synthetic Routes to 5-(Methoxycarbonyl)furan-2-carboxylic Acid

Oxidation of Furoate Feedstocks

The direct oxidation of furoate feedstocks presents a viable pathway to 5-(Methoxycarbonyl)furan-2-carboxylic acid. This approach leverages esterified furan (B31954) compounds, which can be derived from biomass, as precursors.

A highly efficient method for the synthesis of 5-(alkoxycarbonyl)furan-2-carboxylic acids involves the liquid-phase oxidation of furoate feedstocks using a catalyst system composed of cobalt, manganese, and bromine. google.com This system is particularly effective for the conversion of methyl 5-methylfuran-2-carboxylate (MMFC) to 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC). google.com The process entails oxidizing the furoate in the presence of oxygen and the Co/Mn/Br catalyst system. google.com This catalytic approach is capable of achieving high yields of the desired product, with potential yields reported to be a minimum of 60% and reaching as high as 99.5%. google.com The reaction temperature for this oxidation process can be varied within a range of 50°C to 220°C, with a more specific range of 100°C to 180°C also being effective. google.com This method minimizes the hydrolysis of the methyl ester group, leading to the targeted monoester product rather than furan-2,5-dicarboxylic acid (FDCA). google.com

Table 1: Key Parameters for Catalytic Oxidation of Furoate Feedstocks

| Parameter | Description | Source |

|---|---|---|

| Feedstock | Methyl 5-methylfuran-2-carboxylate (MMFC) | google.com |

| Catalyst System | Cobalt (Co), Manganese (Mn), and Bromine (Br) | google.com |

| Oxidant | Oxygen | google.com |

| Temperature Range | 50°C to 220°C | google.com |

| Reported Yields | 60% to 99.5% | google.com |

The choice of solvent plays a crucial role in the catalytic oxidation of furoate feedstocks. Saturated organic acids with 2 to 6 carbon atoms are effective solvents for this process. google.com Acetic acid is a commonly used solvent in these oxidation reactions. google.com The solvent medium facilitates the interaction between the substrate, catalyst, and oxidant, and can influence the reaction rate and selectivity. In the broader context of furan derivative oxidation, acetic acid has been shown to provide good yields compared to other solvents. For instance, in the oxidation of furfural (B47365) to maleic acid, acetic acid resulted in a 59% yield, significantly higher than solvents like acetone, acetonitrile, and ethyl acetate which gave lower yields of the desired product and favored the formation of intermediates. nih.gov While this data is for a different reaction, it highlights the importance of solvent selection in furan chemistry. For the synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid, the use of an organic acid solvent like acetic acid is a key parameter for achieving high yields. google.com

Conversion from Methyl 5-Methylfuran-2-carboxylate (MMFC)

A direct and high-yield pathway to 5-(methoxycarbonyl)furan-2-carboxylic acid is the oxidation of methyl 5-methylfuran-2-carboxylate (MMFC). google.com This process is a specific example of the oxidation of furoate feedstocks discussed previously. The reaction involves the air oxidation of MMFC in the presence of a cobalt, manganese, and bromine catalyst system. google.com A key advantage of this method is its high selectivity towards the desired monoester, with minimal formation of furan-2,5-dicarboxylic acid (FDCA) due to surprisingly low levels of hydrolysis of the methyl ester under certain conditions. google.com The process can achieve yields of 5-(methoxycarbonyl)furan-2-carboxylic acid of at least 70%. google.com

Table 2: Synthesis of 5-(Methoxycarbonyl)furan-2-carboxylic Acid from MMFC

| Starting Material | Product | Catalyst System | Solvent | Key Advantage | Source |

|---|---|---|---|---|---|

| Methyl 5-methylfuran-2-carboxylate (MMFC) | 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC) | Co/Mn/Br | Saturated organic acid (e.g., acetic acid) | High yield and selectivity, minimal hydrolysis to FDCA | google.com |

Derivatization from 5-Formylfuran-2-carboxylic Acid (FFCA)

The synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid can also be approached through the derivatization of 5-formylfuran-2-carboxylic acid (FFCA). This route would logically involve a two-step process: esterification of the carboxylic acid group of FFCA to yield methyl 5-formylfuran-2-carboxylate, followed by the oxidation of the formyl group to a carboxylic acid. While direct experimental data for this specific two-step conversion to 5-(methoxycarbonyl)furan-2-carboxylic acid is not detailed in the provided search results, the individual steps are well-established chemical transformations. The oxidation of the formyl group of a furan ring to a carboxylic acid is a known reaction, and various oxidizing agents can be employed. For instance, in the biocatalytic oxidation of furan aldehydes, the formyl group is selectively oxidized to a carboxylic acid.

Synthesis from Furan Aldehyde Intermediates

Another synthetic strategy involves the oxidation of furan aldehyde intermediates, such as 5-(alkoxymethyl)furfurals. In this process, both the aldehyde and the alkoxymethyl groups are oxidized. For example, the oxidation of 5-(butoxymethyl)furfural in acetic acid with a catalyst system of cobalt acetate, manganese acetate, and sodium bromide under oxygen pressure at 100°C leads to the formation of 5-(butoxycarbonyl)furan-2-carboxylic acid. This demonstrates that the aldehyde is converted to a carboxylic acid and the ether linkage is oxidized to an ester in a single process. By analogy, using 5-(methoxymethyl)furfural as the starting material would be expected to yield 5-(methoxycarbonyl)furan-2-carboxylic acid under similar conditions. This method offers a pathway to 5-(alkoxycarbonyl)furan-2-carboxylic acids from ether derivatives of 5-hydroxymethylfurfural (B1680220) (HMF).

Biorefinery Approaches and Bio-based Precursor Conversion

The synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid is deeply rooted in biorefinery concepts, utilizing renewable biomass as the primary feedstock. Key platform molecules derived from sugars, such as 5-hydroxymethylfurfural (HMF) and 2-furancarboxylic acid, serve as central precursors. The conversion of these bio-based molecules into the target compound involves a series of oxidative and functionalization steps, representing a significant advancement in green chemistry.

Synthesis from Saccharide-Derived Starting Materials (e.g., D-glucono-δ-lactone)

The conversion of saccharides into furan-based dicarboxylic acids is a cornerstone of creating value-added chemicals from biomass. While direct conversion of D-glucono-δ-lactone is less commonly detailed, a prominent pathway involves the dehydration of sugar acids, such as galactaric acid (derived from pectin) or glucaric acid, to form 2,5-furandicarboxylic acid (FDCA) and its esters. These processes often use solid acid catalysts and enable high substrate concentrations. The resulting FDCA or its diester is a direct precursor to 5-(methoxycarbonyl)furan-2-carboxylic acid via selective functionalization.

One notable process involves reacting glucaric acid with a high-boiling alcohol in the presence of an acid catalyst to form an ester of FDCA, which can then be transesterified to the desired methyl ester. orgsyn.org Another approach demonstrates the synthesis of FDCA methyl esters directly from pectin-based galactaric acid, which can be scaled from the laboratory to the bench scale with high yields. rsc.org

| Starting Material | Key Reagents/Catalysts | Intermediate Product | Reported Yield | Reference |

|---|---|---|---|---|

| Galactaric Acid (from Pectin) | Solid Acid Catalyst, Methanol (B129727) | Furan-2,5-dimethylcarboxylate | Up to 90 mol % (total furancarboxylates) | rsc.org |

| Glucaric Acid | High-boiling alcohol, Acid Catalyst, then Methanol (Transesterification) | Furan-2,5-dimethylcarboxylate | Data not specified | orgsyn.org |

Conversion of 5-Hydroxymethylfurfural (HMF) and Derivatives

5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, is a versatile precursor for 5-(methoxycarbonyl)furan-2-carboxylic acid. amazonaws.com The synthesis pathway typically involves the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), followed by a selective mono-esterification. semanticscholar.org Alternatively, HMF can be selectively oxidized to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then subjected to further oxidation and esterification steps. bldpharm.comtue.nl

The oxidation of HMF to FDCA can be achieved using various catalytic systems, including those based on noble metals like palladium or gold, often in aqueous, alkaline conditions with oxygen as the oxidant. nih.govchemicalbook.com Biocatalytic routes using whole-cell systems or isolated enzymes also show great promise, offering high selectivity under mild conditions. organic-chemistry.orgmorressier.comwikipedia.org

Once FDCA is obtained, the target monoester is typically synthesized through selective hydrolysis of the dimethyl ester, dimethyl furan-2,5-dicarboxylate. This reaction is a challenging but critical step. A highly efficient method for the selective monohydrolysis of symmetric diesters involves using a semi-two-phase system with THF and aqueous NaOH at 0°C. arkat-usa.orgacs.org This technique provides the desired half-ester in high yields by carefully controlling the reaction conditions to favor the hydrolysis of only one ester group. arkat-usa.org

| Precursor | Reagents/Catalyst | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Pd/C, K₂CO₃, O₂ (in water) | Oxidation | 2,5-Furandicarboxylic acid (FDCA) | 85% | nih.gov |

| HMF | Ru-PNN pincer complex, NaOH (in water/dioxane) | Oxidation | 2,5-Furandicarboxylic acid (FDCA) | 95% | semanticscholar.org |

| HMF | Comamonas testosteroni SC1588 (whole-cell) | Biocatalytic Oxidation | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | 98% | tue.nl |

| Dimethyl furan-2,5-dicarboxylate | Aqueous NaOH, THF | Selective Monohydrolysis | 5-(Methoxycarbonyl)furan-2-carboxylic acid | High to Quantitative | arkat-usa.org |

Selective Carboxylation of 2-Furancarboxylic Acid

Contrary to hydrodeoxygenation, a key strategy for synthesizing the FDCA backbone from C5-derived precursors is the direct carboxylation of 2-furancarboxylic acid (2-furoic acid). nih.gov This method is advantageous as 2-furoic acid is produced commercially from furfural, which is derived from inedible lignocellulosic biomass. semanticscholar.org The process involves a carbonate-promoted C-H bond activation at the 5-position of the furan ring, followed by the introduction of a carboxyl group using carbon dioxide as a C1 source.

The reaction typically involves heating a salt mixture of an alkali furan-2-carboxylate (furoate) and an alkali carbonate under a CO₂ atmosphere, without the need for a solvent or transition metal catalyst. semanticscholar.org High yields have been achieved, particularly on a preparative scale, by using potassium/cesium cation blends and ensuring the removal of water, a reaction by-product, to suppress decomposition pathways. semanticscholar.org This scalable route provides direct access to FDCA, which can then be selectively esterified to the target compound.

| Starting Material | Key Reagents | Temperature | Atmosphere | Product | Isolated Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium Furoate / Cesium Furoate | K₂CO₃ / Cs₂CO₃ | 220–290 °C | CO₂ | 2,5-Furandicarboxylic acid | 89% (on 1 mol scale) | semanticscholar.org |

| 2-Furancarboxylic acid | Lithium diisopropylamide (LDA), then CO₂ | -78 °C | Inert, then CO₂ | 2,5-Furandicarboxylic acid | 73% |

Regioselective Functionalization Strategies

The precise introduction of functional groups onto the furan ring is essential for the synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid. These strategies focus on activating specific positions of the furan scaffold to install the required carboxylic acid and methoxycarbonyl moieties with high selectivity.

Arylation Reactions of Furan-2-carboxylic Acid

While not a direct route to the target molecule, the regioselective arylation of the furan ring at the C5 position represents a powerful functionalization strategy that highlights the ability to selectively modify the furan core. Palladium-catalyzed direct C-H arylation reactions are effective for coupling furan derivatives with aryl halides. These methods typically employ a palladium acetate or related precursor with a bulky phosphine ligand, such as 2-(dicyclohexylphosphino)-biphenyl, and an inorganic base.

The reaction can be successfully applied to furan esters, such as furan-2-carboxylic acid ethyl ester, to introduce an aryl group at the 5-position. This demonstrates the feasibility of selective C-H functionalization on the furan-2-carboxylate scaffold, a key principle that also underlies the carboxylation strategies used to produce the FDCA precursor.

| Furan Substrate | Aryl Halide | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-carboxylic acid ethyl ester | 4-Chlorobenzonitrile | Pd(OAc)₂, Cy₂P-o-biphenyl | K₃PO₄ | 65% | |

| 2-Methylfuran-3-carboxylic acid ethyl ester | 4-Bromoacetophenone | [Pd(C₃H₅)Cl]₂ / Tedicyp | AcONa | 88% | bldpharm.com |

| Furan | 4-Chloroanisole | Pd(OAc)₂, Cy₂P-o-biphenyl | K₃PO₄ | 92% |

Introduction of Methoxycarbonyl and Carboxylic Acid Functionalities

The most direct strategies for installing the required functionalities involve either building upon a pre-functionalized furan or selectively modifying a symmetric difunctional precursor. Two primary and effective pathways have been established:

Carboxylation followed by Esterification : This route begins with 2-furancarboxylic acid. As detailed in section 2.2.3, the C5 position is activated and carboxylated using CO₂ to yield 2,5-furandicarboxylic acid (FDCA). semanticscholar.org The resulting diacid can then be esterified. To achieve the monoester, selective esterification conditions would be required, or a full esterification to the dimethyl ester followed by selective monohydrolysis.

Selective Hydrolysis of a Diester : This is arguably the most common and practical laboratory-scale approach, starting from the readily accessible dimethyl furan-2,5-dicarboxylate (itself synthesized from FDCA). morressier.com By carefully controlling the stoichiometry of the base (e.g., NaOH or KOH), the solvent system (often THF-water), and the temperature (typically 0°C), one of the two chemically equivalent ester groups can be selectively saponified. arkat-usa.orgacs.org This reaction leverages subtle kinetic and electronic differences that emerge after the first hydrolysis event, which deactivates the molecule towards a second hydrolysis, allowing for the isolation of the monoester-monoacid in high yields. acs.org

| Strategy | Starting Material | Key Transformation Step | Reagents | Significance | Reference |

|---|---|---|---|---|---|

| Carboxylation Route | 2-Furancarboxylic acid | C-H Carboxylation | Alkali Carbonates, CO₂ | Builds the C2, C5 difunctional backbone from a C5 precursor. | semanticscholar.org |

| Selective Hydrolysis | Dimethyl furan-2,5-dicarboxylate | Monohydrolysis | Aqueous NaOH or KOH in THF | Provides a highly efficient and clean route to the target monoester from a symmetric diester. | arkat-usa.org |

Process Efficiency and Yield Optimization Studies

The efficient synthesis of 5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC) is a focal point of research, driven by its potential as a bio-based monomer and chemical intermediate. Optimization studies have primarily centered on maximizing yield and process efficiency through the catalytic oxidation of furan-based precursors and the selective esterification of furan-2,5-dicarboxylic acid (FDCA).

Catalytic Oxidation of Furoate Feedstocks

A significant advancement in MCFC synthesis involves the direct oxidation of furoate feedstocks. Research has demonstrated a highly efficient method for producing 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFCs), including MCFC, from precursors like methyl 5-methylfuran-2-carboxylate (MMFC). This pathway is noted for its high yield, with process optimization targeting a minimum yield of 70% for the desired ACFC product google.com.

The process involves the oxidation of the furoate in the presence of a specific catalyst system, oxygen, and a saturated organic acid solvent containing 2 to 6 carbon atoms. The optimization of this reaction is dependent on several key parameters, most notably the reaction temperature.

Key Process Parameters for Oxidation of Methyl 5-methylfuran-2-carboxylate (MMFC)

| Parameter | Optimized Range | Outcome |

|---|---|---|

| Temperature | 50°C to 220°C | Controls reaction rate and selectivity. |

| Solvent | Saturated Organic Acid (C2-C6) | Facilitates dissolution of reactants and catalyst. |

| Oxidant | Oxygen | Serves as the primary oxidizing agent. |

| Catalyst System | Proprietary | Essential for facilitating the oxidation reaction. |

| Target Yield | >70% | Defines the efficiency benchmark for the process. google.com |

This method represents a direct and efficient route to MCFC, bypassing the need to start from FDCA and offering a streamlined manufacturing process with high product yields google.com.

Oxidation of Furan Aldehyde Derivatives

Another pathway subject to optimization studies is the oxidation of 5-ether derivatives of 5-(hydroxymethyl)furfural (HMF), such as 5-(alkoxymethyl)furfural. This process can be tailored to selectively produce 5-(alkoxycarbonyl)furan-2-carboxylic acids. The reaction is conducted in a mixture that includes a solvent with dissolved oxygen and a catalyst system composed of Co(II), Mn(II), and/or Ce(III) salts.

Process efficiency and selectivity towards the desired ester-acid product are heavily influenced by reaction conditions. Optimization of temperature and pressure is crucial for maximizing the yield of MCFC while minimizing side reactions.

Optimized Conditions for Oxidation of 5-(alkoxymethyl)furfural

| Parameter | Optimized Range | Purpose |

|---|---|---|

| Temperature | 80°C to 130°C | To ensure sufficient reaction kinetics without promoting degradation. |

| Pressure (Oxygen/Air) | 600 to 1000 psi | To maintain a sufficient concentration of dissolved oxygen. |

| Catalyst | Co(II), Mn(II), Ce(III) salts | To catalyze the selective oxidation of the furan aldehyde derivative. |

| Primary Product | 5-(alkoxycarbonyl)furan-2-carboxylic acid | The target molecule of the optimized synthesis. |

This catalytic approach allows for the selective conversion of furan aldehyde ethers into valuable monoester-monoacid derivatives like MCFC epo.org.

Chemical Transformations and Derivatization Chemistry

Esterification Reactions of the Carboxylic Acid Moiety

The free carboxylic acid group of 5-(methoxycarbonyl)furan-2-carboxylic acid can undergo further esterification to produce symmetrical or asymmetrical diesters of FDCA. The synthesis of these diesters is significant as they are often more soluble in organic solvents than the parent dicarboxylic acid, facilitating easier isolation and purification in manufacturing processes. researchgate.net

The reaction can be controlled to selectively produce the desired diester. For instance, reacting the monoester with an alcohol in the presence of an acid catalyst can yield the corresponding diester. researchgate.net The choice of reaction temperature can also influence the outcome, with higher temperatures (e.g., ≥190 °C) favoring the formation of diesters over monoesters. masterorganicchemistry.com

Specialized methods like Steglich esterification, which uses coupling agents such as N,N′-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provide an efficient route to forming ester bonds under mild conditions. This method was successfully used to synthesize 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate from 5-bromofuroic acid and methylparaben, demonstrating its applicability to furan-based carboxylic acids.

Conversely, the methyl ester group can be hydrolyzed back to a carboxylic acid under certain conditions, highlighting the reversible nature of this functional group. google.com

Table 1: Selected Esterification Approaches

| Method | Reagents/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Drives reaction towards diester formation, especially at elevated temperatures. | researchgate.net |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, good yields for forming specific ester derivatives. | |

| Alumina Catalysis | Methanol (B129727), Alumina | An environmentally friendly protocol using a heterogeneous catalyst. |

Reduction Chemistry of Carbonyl Groups

The reduction of the carbonyl groups in 5-(methoxycarbonyl)furan-2-carboxylic acid—the carboxylic acid and the ester—can lead to valuable diols, such as 2,5-bis(hydroxymethyl)furan (BHMF). BHMF is a significant bio-derived compound used in the synthesis of new polymers, including self-healing materials and resins. mdpi.com

The reduction of carboxylic acids and their esters typically requires potent reducing agents.

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids directly to primary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Borane (BH₃) is another reagent that can selectively reduce carboxylic acids to alcohols.

Ester Reduction : Esters can also be reduced to primary alcohols using strong reducing agents like LiAlH₄.

Selective reduction of one carbonyl group over the other presents a synthetic challenge but offers a route to asymmetrically functionalized furan (B31954) derivatives. Catalytic hydrogenation is another important reduction pathway. For instance, the catalytic reduction of 2-furancarboxylic acid over a platinum catalyst can yield 5-hydroxyvaleric acid derivatives, involving both hydrogenation of the furan ring and reduction of the acid group. mdpi.com

Nucleophilic Addition Pathways

The carbonyl carbons of both the carboxylic acid and the ester group in 5-(methoxycarbonyl)furan-2-carboxylic acid are electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many of the compound's transformations. The general mechanism for these reactions is a nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate. libretexts.orgyoutube.com

The relative reactivity of carboxylic acid derivatives towards nucleophilic attack is a key consideration. Carboxylic acids themselves are generally unreactive under basic conditions because they are readily deprotonated to form a highly unreactive carboxylate anion. masterorganicchemistry.comlibretexts.org However, under acidic conditions or with activation, they can react. Esters, while less reactive than acid chlorides or anhydrides, readily undergo nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

A common example is basic hydrolysis (saponification), where a hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which can be protonated to yield the carboxylic acid. masterorganicchemistry.com This process effectively reverses the esterification. Another key reaction is amidation, where amines act as nucleophiles to form amides, a transformation crucial for synthesizing polyamide materials.

Decarboxylation Mechanisms and Products

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for furan-based carboxylic acids. In certain microorganisms, 2,5-furandicarboxylic acid (FDCA) undergoes decarboxylation to produce 2-furoic acid as part of its metabolic processing.

Thermally, decarboxylation can also be induced. The Henkel reaction, for example, involves the thermal disproportionation of alkali metal salts of aromatic carboxylates. mdpi.com While this reaction can produce dicarboxylates, it can also lead to decarboxylation under certain conditions. mdpi.com Further degradation of FDCA at high temperatures can also result in the loss of CO₂ and carbon monoxide.

The mechanism often involves the formation of a carbanionic intermediate after the loss of CO₂, which is then protonated. The stability of this intermediate is key to the facility of the reaction.

Functional Group Interconversions for Diversified Furanic Scaffolds

The ability to convert the carboxylic acid and ester moieties into other functional groups is crucial for diversifying the chemical utility of 5-(methoxycarbonyl)furan-2-carboxylic acid. These interconversions provide access to a wide range of furanic scaffolds for various applications.

Key interconversions include:

Formation of Acid Chlorides : The carboxylic acid group can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This highly reactive intermediate is a precursor for the synthesis of esters, amides, and other derivatives under mild conditions.

Formation of Amides : Direct condensation of the carboxylic acid with an amine can be challenging but is achievable using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the acid to an acid chloride. libretexts.orgkhanacademy.org A regioselective monoamidation of FDCA has been reported, yielding valuable amido-esters. researchgate.net

Hydrolysis of the Ester : As previously mentioned, the methyl ester can be hydrolyzed back to a carboxylic acid, yielding the parent FDCA. google.com This reaction is fundamental for processes where the ester is used as a protecting group or to improve solubility, and the final diacid product is desired.

These transformations allow chemists to strategically modify the furan core, attaching different functional groups to tailor the molecule's properties for specific applications in materials science and medicinal chemistry.

Synthesis of Complex Heterocyclic Derivatives Incorporating Furanic Units

The furan ring of 5-(methoxycarbonyl)furan-2-carboxylic acid serves as an excellent scaffold for the synthesis of more complex heterocyclic systems. The functional groups attached to the furan provide reactive handles for cyclization and condensation reactions, leading to fused or linked heterocyclic structures.

Thiazole (B1198619) and oxazole (B20620) rings are important pharmacophores found in numerous biologically active compounds. nih.gov The carboxylic acid functionality of 5-(methoxycarbonyl)furan-2-carboxylic acid is a key starting point for constructing these five-membered heterocycles.

Thiazole Synthesis : A common route to thiazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. The carboxylic acid of the furan derivative can be converted into a suitable precursor for this type of reaction. For example, it can be transformed into an α-haloketone, or it can be used to synthesize a thioamide derivative. Research has shown the synthesis of novel thiazole derivatives that incorporate a furan scaffold, demonstrating the viability of this approach.

Oxazole Synthesis : Oxazoles can be synthesized directly from carboxylic acids. One efficient method involves reacting a carboxylic acid with an isocyanoacetate in the presence of a suitable activating agent. This transformation allows for the construction of 4,5-disubstituted oxazole derivatives. By applying such methods to 5-(methoxycarbonyl)furan-2-carboxylic acid, furan-oxazole hybrids can be readily prepared, opening avenues for new materials and potential pharmaceutical agents. Research has also detailed the synthesis of isoxazole (B147169) and oxazole-4-carboxylic acid derivatives through controlled isomerization pathways.

Table of Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| 5-(Methoxycarbonyl)furan-2-carboxylic acid | MCFC, Furan-2,5-dicarboxylic acid monomethyl ester | C₇H₆O₅ |

| 2,5-Furandicarboxylic acid | FDCA | C₆H₄O₅ |

| 2,5-bis(hydroxymethyl)furan | BHMF | C₆H₈O₃ |

| N,N′-Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ |

| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ |

| Lithium aluminum hydride | LAH | LiAlH₄ |

| 2-Furoic acid | Furan-2-carboxylic acid | C₅H₄O₃ |

| Thionyl chloride | - | SOCl₂ |

| Thiazole | - | C₃H₃NS |

| Oxazole | - | C₃H₃NO |

Thiadiazole and Oxadiazole Analogues

The synthesis of thiadiazole and oxadiazole analogues from 5-(methoxycarbonyl)furan-2-carboxylic acid typically proceeds through the activation of the carboxylic acid functionality. These transformations often involve the formation of key intermediates such as acid hydrazides or acid chlorides, which are then cyclized to form the desired five-membered heterocyclic rings.

1,3,4-Thiadiazoles:

The preparation of 1,3,4-thiadiazole (B1197879) derivatives can be achieved by first converting the carboxylic acid to the corresponding acid hydrazide, 5-(methoxycarbonyl)furan-2-carbohydrazide. This intermediate can be synthesized by reacting the starting material's ester derivative with hydrazine (B178648) hydrate (B1144303) nih.gov. The resulting carbohydrazide (B1668358) is then treated with a thiocarbonyl source, such as carbon disulfide in a basic medium, to form a dithiocarbazinate salt, which upon cyclization with hydrazine hydrate yields the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol ktu.edu.trresearchgate.net. Alternatively, direct conversion of the acid hydrazide to a thiosemicarbazide, followed by acid-catalyzed cyclization, can also yield thiadiazole derivatives nih.gov.

1,3,4-Oxadiazoles:

For the synthesis of 1,3,4-oxadiazoles, a common route involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This can be achieved by reacting 5-(methoxycarbonyl)furan-2-carbohydrazide with an appropriate acyl chloride, followed by treatment with a dehydrating agent like phosphoryl chloride nih.gov. A more direct, one-step method involves the reaction of the carboxylic acid with an acid hydrazide in the presence of a dehydrating agent such as phosphoryl chloride nih.gov. Another established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the reaction of acyl chlorides with tetrazoles, which proceeds through the opening of the tetrazole ring researchgate.net.

The following table provides hypothetical examples of thiadiazole and oxadiazole analogues that could be synthesized from 5-(methoxycarbonyl)furan-2-carboxylic acid, based on established synthetic methodologies.

| Starting Material | Reagent(s) | Product | Heterocycle |

| 5-(Methoxycarbonyl)furan-2-carboxylic acid | 1. SOCl₂2. R-NHNH₂3. POCl₃ | Methyl 5-(5-R-1,3,4-oxadiazol-2-yl)furan-2-carboxylate | 1,3,4-Oxadiazole |

| 5-(Methoxycarbonyl)furan-2-carbohydrazide | R-COOH, POCl₃ | Methyl 5-(5-R-1,3,4-oxadiazol-2-yl)furan-2-carboxylate | 1,3,4-Oxadiazole |

| 5-(Methoxycarbonyl)furan-2-carbohydrazide | 1. CS₂, KOH2. H₂SO₄ | Methyl 5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)furan-2-carboxylate | 1,3,4-Oxadiazole-2-thione |

| 5-(Methoxycarbonyl)furan-2-carbohydrazide | R-NCS | Methyl 5-(5-(R-amino)-1,3,4-thiadiazol-2-yl)furan-2-carboxylate | 1,3,4-Thiadiazole |

This table presents plausible synthetic targets based on known chemical transformations.

Triazolo[3,4-b]nih.govnih.govnih.govthiadiazole Systems

The synthesis of fused heterocyclic systems such as triazolo[3,4-b] nih.govnih.govnih.govthiadiazoles from 5-(methoxycarbonyl)furan-2-carboxylic acid is a multi-step process that hinges on the initial formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate.

The synthetic pathway commences with the conversion of 5-(methoxycarbonyl)furan-2-carboxylic acid to its corresponding acid hydrazide. This is typically achieved by reaction with hydrazine hydrate researchgate.netresearchgate.net. The resulting 5-(methoxycarbonyl)furan-2-carbohydrazide is then reacted with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine hydrate leads to the cyclization and formation of 4-amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiol ktu.edu.trresearchgate.net.

This triazole-thiol intermediate is a versatile precursor for the construction of the fused triazolo[3,4-b] nih.govnih.govnih.govthiadiazole ring system. Cyclization can be achieved by reacting the intermediate with various one-carbon donors. For instance, condensation with different carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride yields 3,6-disubstituted- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles nuph.edu.ua.

Research on analogous furan derivatives has demonstrated the feasibility of this approach. For example, 3-substituted-6-(5-arylfuran-2-yl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles have been successfully synthesized by the condensation of 5-arylfuran-2-carboxylic acids with 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols using phosphoryl chloride as the cyclizing agent nih.govnuph.edu.ua. Similarly, various fused 1,2,4-triazoles have been prepared starting from 5-nitro-2-furoic acid via the corresponding 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol nih.gov.

The table below outlines the key synthetic steps and potential derivatives in the formation of triazolo[3,4-b] nih.govnih.govnih.govthiadiazole systems from 5-(methoxycarbonyl)furan-2-carboxylic acid.

| Intermediate | Reagent(s) | Product Class |

| 4-Amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiol | R-COOH, POCl₃ | 3-R-6-(5-methoxycarbonylfuran-2-yl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole |

| 4-Amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiol | CS₂, Pyridine (B92270) | 6-(5-methoxycarbonylfuran-2-yl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole-3(2H)-thione |

| 4-Amino-5-(5-methoxycarbonylfuran-2-yl)-4H-1,2,4-triazole-3-thiol | R-CHO | 6-(5-methoxycarbonylfuran-2-yl)-3-R-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole |

This table illustrates the general synthetic routes to the target fused heterocyclic systems based on established literature precedents.

Biological and Biomedical Research Applications

Exploration as a Biochemical Research Probe

The unique structure of 5-(Methoxycarbonyl)furan-2-carboxylic acid makes it a valuable tool for biochemical research, particularly in the investigation of metabolic pathways and enzyme interactions.

Investigation of Metabolic Pathways

While direct studies on the metabolic fate of 5-(Methoxycarbonyl)furan-2-carboxylic acid are limited, the metabolism of furan (B31954) and its derivatives has been a subject of significant research. Furan itself is known to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. researchgate.netresearchgate.net The metabolism of furan compounds often involves the formation of various metabolites that are excreted in urine. researchgate.netresearchgate.net

The presence of both a carboxylic acid and a methoxycarbonyl group on the furan ring of 5-(Methoxycarbonyl)furan-2-carboxylic acid suggests that it could serve as a unique substrate for various metabolic enzymes. Researchers can use this compound to probe the activity of specific metabolic pathways, tracking its conversion into different metabolites to understand the enzymatic processes involved. For instance, the hydrolysis of the ester group or further oxidation of the furan ring could be monitored to assess the activity of esterases and oxidoreductases, respectively.

Enzyme Interaction Studies

The potential of furan derivatives to interact with and modulate the activity of enzymes is an active area of investigation. For example, derivatives of furan-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit specific enzymes. One study focused on furan-2-carboxamide derivatives and their ability to interfere with the LasR protein in Pseudomonas aeruginosa, a key regulator of quorum sensing and biofilm formation. nih.gov This research demonstrated that modifications to the furan-2-carboxamide scaffold could lead to significant antibiofilm activity, suggesting a direct interaction with the enzyme's binding site. nih.govresearchgate.net

These findings highlight the potential of 5-(Methoxycarbonyl)furan-2-carboxylic acid as a scaffold for designing enzyme inhibitors. The specific arrangement of functional groups on the furan ring can be modified to create derivatives that target the active sites of various enzymes, thereby serving as probes to study enzyme structure and function.

Pharmacological Potential of 5-(Methoxycarbonyl)furan-2-carboxylic Acid Derivatives

Derivatives of 5-(Methoxycarbonyl)furan-2-carboxylic acid have been explored for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Properties

Furan derivatives have been recognized for their potential to combat inflammation. mdpi.com Research into the anti-inflammatory and analgesic activities of compounds related to 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has shown promise. nih.gov These studies suggest that the furan nucleus can serve as a building block for the development of new anti-inflammatory agents. While direct studies on the anti-inflammatory properties of 5-(Methoxycarbonyl)furan-2-carboxylic acid derivatives are not extensively documented, the known anti-inflammatory effects of other furan-containing molecules provide a strong rationale for their investigation. For example, some furan hybrids have shown promising results in inhibiting inflammatory pathways. mdpi.com

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and furan derivatives have emerged as a promising class of compounds. A study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antimicrobial activity against both bacterial and fungal strains. mdpi.com These compounds were tested against Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and fungal strains like Aspergillus niger and Fusarium brachygibbosum. mdpi.com The results indicated that specific derivatives exhibited considerable inhibition zones and minimum inhibitory concentrations (MICs). mdpi.com

| Derivative | Organism | Inhibition Zone (mm) | MIC (μg/mL) |

| 2,4-dinitrophenyl derivative | S. aureus | 12 | 289 |

| 2,4-dinitrophenyl derivative | E. coli | 9 | 295 |

| 2,4-dinitrophenyl derivative | A. niger | 17 | 150.7 |

| 2,4-dinitrophenyl derivative | F. brachygibbosum | 15 | 155.3 |

Data sourced from a study on carbamothioyl-furan-2-carboxamide derivatives. mdpi.com

These findings suggest that by modifying the carboxylic acid group of 5-(Methoxycarbonyl)furan-2-carboxylic acid to form various amides and other derivatives, it is possible to develop novel antimicrobial agents.

Cytotoxicity against Neoplastic Cell Lines

The cytotoxic potential of furan derivatives against various cancer cell lines is a significant area of biomedical research. nih.gov Several studies have demonstrated the ability of furan-based compounds to induce cell death in cancer cells. For instance, certain furan-2-carboxamide derivatives have shown potent antiproliferative activity against a panel of cancer cell lines. nih.gov

In one study, novel furan-based derivatives were synthesized and evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative, exhibited significant anticancer activity with low micromolar IC50 values. nih.gov

| Compound | Cell Line | IC50 (μM) |

| Pyridine carbohydrazide derivative (4) | MCF-7 | 4.06 |

| N-phenyl triazinone derivative (7) | MCF-7 | 2.96 |

| Doxorubicin (Standard) | MCF-7 | Not specified |

Data from a study on new furan-based derivatives. nih.gov

Another study on carbamothioyl-furan-2-carboxamide derivatives investigated their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com The p-tolylcarbamothioyl)furan-2-carboxamide derivative showed the highest activity against hepatocellular carcinoma cells. mdpi.com

These results underscore the potential of using 5-(Methoxycarbonyl)furan-2-carboxylic acid as a starting material for the synthesis of novel anticancer agents. The furan scaffold provides a versatile platform for the development of compounds with potent and selective cytotoxicity against various neoplastic cell lines.

Phosphodiesterase Type 4 (PDE4) Inhibition Research

Research into the direct activity of 5-(Methoxycarbonyl)furan-2-carboxylic acid as a phosphodiesterase type 4 (PDE4) inhibitor is not extensively documented in publicly available scientific literature. However, significant research has been conducted on structurally related compounds, specifically derivatives of 5-phenyl-furan-2-carboxylic acid, which highlight the potential of the furan-2-carboxylic acid scaffold in targeting PDE4.

Studies have focused on designing and synthesizing a series of 5-phenyl-2-furan derivatives to investigate their potential as PDE4 inhibitors. The inhibition of PDE4, particularly the PDE4B subtype, is a key target for anti-inflammatory therapies as it elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP helps to relax airway muscles and suppress the activation of pro-inflammatory cells.

In the development of these inhibitors, the structure-activity relationship (SAR) is significantly influenced by the substituents on the phenyl ring attached at the 5-position of the furan core. For instance, the introduction of a methoxy (B1213986) group (an electron-donating group) at the para-position of the phenyl ring was found to be particularly beneficial for enhancing inhibitory activity. Molecular docking studies suggest that this methoxy group demonstrates favorable interactions within the metal-binding pocket domain of the PDE4B enzyme. This interaction is considered a key factor in the improved potency of these derivatives.

The efficacy of these 5-phenyl-furan-2-carboxylic acid derivatives has been evaluated through both in vitro and in vivo models. In vitro assays measured the half-maximal inhibitory concentration (IC₅₀) against the PDE4B enzyme and the ability to block the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.

One notable derivative, compound 5j (structure not fully specified in the context of 5-(Methoxycarbonyl)furan-2-carboxylic acid), demonstrated a lower IC₅₀ value (1.4 µM) against PDE4 compared to the reference drug rolipram (B1679513) (2.0 µM). This compound also showed superior inhibition of TNF-α release. Furthermore, selected active compounds from these studies exhibited significant selectivity for the PDE4B subtype over PDE4D. In subsequent in vivo assessments using animal models of asthma, chronic obstructive pulmonary disease (COPD), and lipopolysaccharide (LPS)-induced sepsis, the same compound 5j displayed good activity, indicating its potential as an anti-inflammatory agent.

Antitubercular Agent Development Targeting MbtI

The furan-2-carboxylic acid scaffold, particularly derivatives of 5-(Methoxycarbonyl)furan-2-carboxylic acid, has been a key focus in the development of novel antitubercular agents. These efforts target the Mycobacterium tuberculosis (Mtb) salicylate (B1505791) synthase, MbtI.

MbtI is a crucial enzyme in the biosynthetic pathway of mycobactins, which are siderophores essential for iron acquisition by Mtb. researchgate.netscience.gov Since iron is vital for the pathogen's survival and virulence within the host, inhibiting its uptake is a promising anti-virulence strategy. researchgate.netscience.gov MbtI is an attractive therapeutic target because it is absent in human cells, which minimizes the potential for on-target toxicity. google.com

Derivatives based on the 5-phenylfuran-2-carboxylic acid scaffold act as inhibitors of MbtI. researchgate.net Kinetic analyses have demonstrated that these compounds behave as competitive inhibitors with respect to the enzyme's natural substrate, chorismic acid. researchgate.net By blocking the active site of MbtI, these inhibitors prevent the synthesis of salicylate, a key precursor for mycobactin (B74219) production. This disruption of iron acquisition machinery ultimately hinders the viability and growth of the mycobacteria. researchgate.netgoogle.com

Extensive SAR studies have been conducted to optimize the potency of MbtI inhibitors derived from the furan-2-carboxylic acid core. The synthesis of these compounds often utilizes intermediates derived from 5-(Methoxycarbonyl)furan-2-carboxylic acid, such as (5-(methoxycarbonyl)furan-2-yl)boronic acid, which is used in Suzuki-Miyaura cross-coupling reactions to introduce various phenyl groups. google.com

Initial research identified a potent nitro-containing compound, but the nitro group is often associated with toxicity concerns. researchgate.net This led to efforts to replace it, resulting in the discovery that substituents at the meta position of the phenyl ring, such as a cyano (CN) group, could yield strong MbtI inhibition. Further optimization focused on increasing the lipophilicity of the compounds to improve their antimycobacterial effect. This was achieved by adding alkyl or alkenyl side chains to the phenyl ring. google.com This strategy led to the development of compounds like 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, which exhibited both potent MbtI inhibition and significant activity against mycobacterial models in vitro. google.com

| Compound | MbtI Inhibition (IC₅₀) | Antimycobacterial Activity (MIC₉₉) | Reference |

|---|---|---|---|

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) | ~18 µM | Not specified | |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e) | 11.2 µM | 32 µM (vs. M. bovis BCG) | google.com |

| 5-(3-carboxyphenyl)furan-2-carboxylic acid (II) | 35.2 µM | Not specified | science.gov |

| Compound 1h (structure specified in source) | Ki of 8.8 µM | 250 µM | researchgate.net |

Antifungal Agent Development Targeting Succinate (B1194679) Dehydrogenase (SDH)

Based on a review of available scientific literature, there is no specific research detailing the development of 5-(Methoxycarbonyl)furan-2-carboxylic acid or its direct derivatives as antifungal agents that function through the inhibition of succinate dehydrogenase (SDH). While SDH is a validated target for antifungal fungicides, current research in this area appears to be focused on different chemical scaffolds.

Structure-Activity Relationship (SAR) Analysis of Fungicidal Derivatives

The development of novel antifungal agents is a critical area of research. Derivatives of furan-2-carboxylic acid have shown promise as potent fungicidal agents. Structure-activity relationship (SAR) studies are crucial in optimizing the antifungal efficacy of these compounds.

While direct SAR studies on derivatives of 5-(Methoxycarbonyl)furan-2-carboxylic acid are not extensively documented, research on related furan-2-carboxamides provides valuable insights. The fungicidal activity is significantly influenced by the nature of the substituent on the amide nitrogen and modifications at the 5-position of the furan ring.

A study on 5-arylfuran-2-carboxamide derivatives revealed that the nature of the aryl group at the 5-position and the substituent on the amide nitrogen play a crucial role in their antifungal activity against various Candida species. For instance, the presence of a dichlorophenyl group at the 5-position and a benzyl (B1604629) group on the amide nitrogen (as in N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide) resulted in significant fungistatic and fungicidal effects. mdpi.com This suggests that lipophilic and electron-withdrawing groups can enhance antifungal potency.

Furthermore, research on nitrofuran derivatives has demonstrated that the nitro group at the 5-position is a key pharmacophore for antifungal activity. The modification of the carboxylic acid group into various amides and hydrazones has led to compounds with potent activity against a range of fungal pathogens. mdpi.com

The general SAR trends for fungicidal furan derivatives are summarized in the table below.

| Modification Position | Substituent Type | Impact on Antifungal Activity |

| 5-Position of Furan Ring | Electron-withdrawing groups (e.g., nitro, haloaryl) | Generally enhances activity |

| Lipophilic groups | Can increase cell membrane penetration | |

| Carboxylic Acid Group | Conversion to amides/hydrazides | Often leads to increased potency |

| Nature of amide substituent (e.g., benzyl, substituted phenyl) | Significantly influences activity and spectrum |

These findings suggest that derivatization of the carboxylic acid function of 5-(Methoxycarbonyl)furan-2-carboxylic acid into various amides, and potentially altering the methoxycarbonyl group, could yield potent fungicidal agents.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. nih.gov The inhibition of this enzyme helps to control postprandial hyperglycemia. nih.gov Several natural and synthetic compounds containing a furan moiety have been investigated for their alpha-glucosidase inhibitory potential.

A recent study focused on the synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing a 1,3-thiazole moiety as potential α-glucosidase inhibitors. All synthesized compounds showed more potent inhibition than the standard drug, acarbose (B1664774). nih.gov The most promising compounds from two different series had IC50 values of 4.120 ± 0.764 μM and 0.645 ± 0.052 μM, respectively, compared to acarbose with an IC50 of 452.243 ± 54.142 µM. nih.gov

Kinetic studies revealed that these derivatives can act as either competitive or noncompetitive inhibitors of α-glucosidase. nih.gov This indicates that the furan scaffold can be a versatile template for designing new and effective alpha-glucosidase inhibitors. Although 5-(Methoxycarbonyl)furan-2-carboxylic acid itself has not been extensively tested, these results strongly suggest that its derivatives, particularly those with heterocyclic substituents, could be promising candidates for the management of type 2 diabetes.

| Compound Series | Key Structural Features | Range of IC50 Values (μM) | Acarbose IC50 (μM) |

| 2,5-disubstituted furans with 1,3-thiazole-2-amino moiety | Furan ring, thiazole (B1198619) ring, amino linker | 4.120 - 94.033 | 452.243 ± 54.142 |

| 2,5-disubstituted furans with 1,3-thiazole-2-thiol (B7767642) moiety | Furan ring, thiazole ring, thiol linker | 0.645 - 89.761 | 452.243 ± 54.142 |

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are designed to specifically block the COX-2 enzyme, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

The furan ring is a component of some known selective COX-2 inhibitors. The structure-activity relationship studies of diarylheterocycles, which include furan derivatives, have shown that the furan core can serve as the central ring system, analogous to the pyrazole (B372694) ring in celecoxib (B62257) or the furanone ring in rofecoxib. For a compound to be a selective COX-2 inhibitor, it typically possesses a vicinal diaryl substitution pattern on the heterocyclic core, with one of the phenyl rings bearing a sulfonamide or a similar pharmacophore. researchgate.net

| Furan-Based Compound Scaffold | Key Substituents for COX-2 Selectivity | Reported Potency (IC50) |

| Diaryl Furan | p-SO2Me group on one phenyl ring | Potent and selective inhibition |

| Diaryl Furan | Varied substituents on the second phenyl ring | Modulates potency and selectivity |

Natural Product Chemistry and Bioactive Furan Ring Systems

The furan ring is a common motif in a variety of natural products that exhibit a wide range of biological activities. The study of these natural products provides valuable insights into new therapeutic leads and biosynthetic pathways.

Identification of Bioactive Furan-containing Natural Products

A number of bioactive natural products feature a furan ring system. These compounds are isolated from various sources, including plants, fungi, and marine organisms. Their biological activities are diverse, ranging from antifungal and anticancer to anti-inflammatory effects.

Some notable examples of bioactive furan-containing natural products include:

Wortmannin: Isolated from Penicillium wortmannii, it is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks) and exhibits anticancer activity.

Plakorsin D: A polyketide natural product from the sea sponge Plakortis simplex, it has shown anticancer properties.

Flufuran: An antifungal compound isolated from Aspergillus flavus.

Rosefuran: A component of rose oil with a characteristic fragrance.

Tournefolin C: A furan-containing compound with potential biological activities.

The structural diversity and broad spectrum of bioactivity of these natural products underscore the importance of the furan moiety in medicinal chemistry.

Biosynthetic Pathways of Furan-moiety Metabolites

The biosynthesis of the furan ring in natural products can occur through various metabolic pathways. In many cases, the furan moiety is derived from the modification of fatty acids or polyketides.

One well-studied example is the biosynthesis of furan fatty acids (FuFAs). In bacteria, the pathway begins with the methylation of a pre-existing fatty acid chain within a phospholipid. This is followed by desaturation and then the incorporation of an oxygen atom to form the furan ring. The oxygen atom in the furan ring of 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5-FuFA) has been shown to be derived from molecular oxygen (O2).

In contrast, the proposed pathway in algae involves the lipoxygenase-catalyzed oxidation of a fatty acid to form a hydroperoxy derivative, which then undergoes cyclization and rearrangement to form the furan ring.

Formation of Bioactive β-Carbolines with Furan Moieties (e.g., Flazin)

Flazin, a β-carboline with a furan moiety, is a bioactive compound found in various processed foods. Its formation is a result of the Maillard reaction between L-tryptophan and carbohydrates. The proposed mechanism involves the reaction of L-tryptophan with 3-deoxyglucosone (B13542), a degradation product of sugars.

The key steps in the formation of Flazin are:

Reaction of L-tryptophan with 3-deoxyglucosone to form a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate.

Oxidation of this intermediate and aromatization of the β-carboline ring.

A series of dehydration and cyclization steps to form the furan ring.

Mechanistic Investigations of Flazin Formation

Flazin, a bioactive β-carboline alkaloid, is not synthesized from 5-(Methoxycarbonyl)furan-2-carboxylic acid but is formed from the reaction of L-tryptophan with 3-deoxyglucosone. nih.gov This process is notably favored under acidic conditions (optimal pH ~3.1) and heating, with temperatures ranging from 70–110 °C significantly promoting its formation. nih.gov 3-deoxyglucosone itself is an α-dicarbonyl compound derived from the degradation of carbohydrates, particularly fructose. nih.gov

The proposed mechanism for Flazin formation is a multi-step process that deviates from the classic Pictet-Spengler reaction which typically yields tetrahydro-β-carbolines. nih.govwikipedia.org The key steps are:

Initial Condensation : L-tryptophan reacts with 3-deoxyglucosone, which, after enolization and tautomerism, cyclizes to form 3,4-dihydro-β-carboline-3-carboxylic acid intermediates. nih.gov

Oxidation & Aromatization : These dihydro-β-carboline intermediates undergo oxidation to an α-ketoimine, followed by aromatization of the β-carboline ring. nih.gov Crucially, this occurs without decarboxylation, preserving the carboxylic acid group. nih.gov

Furan Ring Formation : The final stage involves a series of dehydration and cyclization steps involving the carbohydrate-derived side chain to form the stable furan moiety characteristic of Flazin. nih.gov

This pathway highlights how Flazin can be generated during food processing where tryptophan, sugars, heat, and acidic environments are present, such as in tomato products and soy sauce. nih.gov

Table 1: Investigated Conditions for Flazin Formation

| Reactants | pH | Temperature (°C) | Key Findings | Reference |

| L-Tryptophan + 3-Deoxyglucosone | 1.3 - 9.0 | 90 | Formation is highly favored in acidic conditions, peaking around pH 3.1. | nih.gov |

| L-Tryptophan + 3-Deoxyglucosone | pH 3.1 | 25 - 130 | The rate of formation increases significantly with temperature, notably between 70-110°C. | nih.gov |

| L-Tryptophan + Fructose | pH 3, preheated | 70 | Fructose is a more efficient precursor for Flazin than glucose due to its easier conversion to 3-deoxyglucosone. | nih.gov |

| L-Tryptophan + 5-HMF | pH 1.3 - 9.0 | 90 | No Flazin formation was observed, indicating 3-deoxyglucosone is the direct precursor, not 5-hydroxymethylfurfural (B1680220) (5-HMF). | nih.gov |

Biological Implications of Flazin and Related Compounds

Flazin is recognized as a bioactive compound with a range of potential health effects. nih.gov Its presence in common processed foods like tomato juice, soy sauce, and honey means it is regularly consumed in the human diet. nih.gov

One of the significant biological implications of Flazin is its role as a potential advanced glycation end product (AGE). nih.gov AGEs are formed when sugars react with proteins or amino acids, and their accumulation in the body is linked to various human diseases. nih.govnih.gov The formation of Flazin from L-tryptophan and a sugar derivative (3-deoxyglucosone) suggests it could be a newly identified dietary AGE. nih.gov

Research has highlighted several specific bioactivities:

Antioxidant and Cytoprotective Effects : Flazin is a potent activator of the Keap1-Nrf2 signaling pathway, a critical system for cellular antioxidant protection. nih.govresearchgate.netnih.gov At concentrations of 250–500 μM in vitro, it induces the expression of Nrf2-dependent phase II detoxifying enzymes like NQO1 and GSTP, providing significant cytoprotection against oxidative stress. nih.govresearchgate.netacs.org

Lipid Metabolism Regulation : Flazin has been shown to ameliorate lipid droplet accumulation in hepatocytes. nih.govnih.gov Studies indicate it can reduce cellular triglyceride content by 12.0–22.4% and decrease the size of lipid droplets, suggesting it acts as a regulator of lipid metabolism. nih.govresearchgate.net

Anti-glycation Activity : It inhibits non-enzymatic protein glycation, a key process in diabetic complications. researchgate.netnih.govacs.org This suggests a potential therapeutic role in managing diabetes and related neuronal disorders. researchgate.netnih.gov

Immunomodulatory Effects : In vitro studies on rat splenic lymphocytes have shown that Flazin can inhibit lymphocyte transformation and suppress the expression and secretion of pro-inflammatory cytokines like TNF-α and IL-2. researchgate.net

Related furan-containing β-carbolines, such as Perlolyrine, also exhibit bioactivity, including antiproliferative effects against tumor cells. nih.govresearchgate.net

Table 2: Summary of Reported Biological Activities of Flazin

| Biological Activity | Model System | Effective Concentration | Key Finding | Reference |

| Keap1-Nrf2 Activation | Human Hepatocytes (C3A) | 250–500 μM | Promising activator of antioxidant protection pathways. | nih.govresearchgate.net |

| Cytoprotection | Human Hepatocytes (C3A) | Not specified | Provided >3-fold cytoprotection against a pro-oxidant compared to control. | researchgate.netnih.govacs.org |

| Lipid Droplet Regulation | Not specified | Not specified | Active compound against lipid droplet accumulation. | nih.govnih.gov |

| Inhibition of Protein Glycation | Bovine Pancreas Insulin (B600854) & BSA | Not specified | Showed good inhibition of monosaccharide-induced glycation. | nih.govacs.org |

| Immunomodulation | Rat Splenic Lymphocytes | 20 μg·mL⁻¹ | Suppressed mRNA expression and secretion of TNF-α and IL-2. | researchgate.net |

Mechanisms of Biological Action and Receptor Binding Studies

The biological effects of Flazin are underpinned by its interaction with specific cellular pathways and molecules, although comprehensive receptor binding assays are not widely documented in the reviewed literature.

The primary mechanism of its antioxidant action is the activation of the Nrf2 pathway. researchgate.netnih.govacs.org Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation. nih.govmdpi.com Flazin is proposed to function as an activator of this system, leading to the release of Nrf2 from Keap1. researchgate.net Liberated Nrf2 then translocates to the nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress. researchgate.netnih.gov

In the context of its anti-glycation properties, molecular dynamics simulations have provided insights into its binding behavior. researchgate.netnih.govacs.org These in silico studies revealed that Flazin can continuously interact with specific amino acid residues—namely Phenylalanine-1 (Phe1), Valine-2 (Val2), Tyrosine-26 (Tyr26), and Lysine-29 (Lys29)—on the insulin protein. researchgate.netnih.govacs.org These particular residues are known to be critical sites for insulin glycation and dimerization. researchgate.netnih.gov By binding to these sites, Flazin effectively blocks the non-enzymatic attachment of sugars to the insulin molecule, thus inhibiting a key pathological process in diabetes. nih.gov

Furthermore, the mechanism for regulating lipid metabolism is suggested to involve the promotion of lipolysis (fat breakdown) and the inhibition of lipogenesis (fat synthesis), as indicated by related gene expression analysis. nih.gov

Materials Science and Polymer Chemistry Research

Role as a Monomer in Bio-based Polymer Synthesis

5-(Methoxycarbonyl)furan-2-carboxylic acid serves as a crucial intermediate and monomer in the creation of bio-based polymers. biosynth.com As a derivative of 2,5-Furandicarboxylic acid (FDCA), it is integral to the development of sustainable plastics that can potentially replace those derived from petrochemicals. researchgate.netwikipedia.org The presence of two distinct functional groups allows for its participation in various polymerization reactions, making it a versatile component in the synthesis of polyesters, polyamides, and polyurethanes. researchgate.net

In the synthesis of furan-based polyesters, MCFC can be involved in polycondensation reactions. Polycondensation is a type of step-growth polymerization where monomers join together, releasing smaller molecules like water or methanol (B129727) as byproducts. While its parent compound, 2,5-Furandicarboxylic acid (FDCA), is more commonly cited as the primary diacid monomer, MCFC functions as its monomethyl ester. nih.gov

This structure is particularly relevant in two-stage melt polycondensation processes, a common industrial method for producing high-molecular-weight polyesters. ncsu.edu In the first stage (esterification), FDCA or its ester derivatives react with a diol. Using an esterified form like MCFC can sometimes offer advantages in controlling reaction conditions and minimizing side reactions or discoloration. The process typically involves an initial transesterification reaction followed by a polycondensation step at high temperatures and under vacuum to drive the reaction toward the formation of long polymer chains. rsc.org For example, the synthesis of Poly(hexylene 2,5-furandicarboxylate) (PHF) has been achieved through direct esterification using FDCA. mdpi.com

A major driver for research into compounds like MCFC is the goal of replacing petroleum-based monomers with sustainable, bio-based alternatives. researchgate.net MCFC is derived from renewable biomass resources. Its parent compound, FDCA, is recognized by the U.S. Department of Energy as a top-12 priority chemical for establishing a "green" chemistry industry. wikipedia.org

The structural similarity between the furan (B31954) ring in MCFC/FDCA and the benzene (B151609) ring in terephthalic acid (TPA)—a key monomer for petroleum-based polyesters like Poly(ethylene terephthalate) (PET)—is a critical factor. wikipedia.orgncsu.edu This resemblance allows furan-based monomers to be used as direct substitutes for TPA in the production of polyesters, leading to materials like Poly(ethylene furanoate) (PEF), which is presented as a bio-based alternative to PET. researchgate.netncsu.edu The resulting furan-aromatic polyesters exhibit properties that make them viable alternatives for applications in packaging, textiles, and specialty engineering materials. mdpi.com

The versatility of the furan platform extends beyond polyesters to other important classes of polymers, including polyurethanes, polyamides, and polyureas. researchgate.net While MCFC itself is not the direct monomer for these, it serves as a key precursor to the necessary building blocks.

Polyamides: Furan-based polyamides can be synthesized through the polycondensation of a furan-based diacid (like FDCA) or its more reactive derivative, furan-2,5-dicarbonyl chloride, with diamines. researchgate.netrsc.org The synthesis of poly(hexamethylene furanamide) (PA6F), a semi-aromatic polyamide, has been successfully demonstrated using FDCA. rsc.org These bio-based polyamides are explored as sustainable alternatives to petroleum-derived engineering plastics like polyphthalamides. rsc.org

Polyurethanes and Polyureas: For the synthesis of polyurethanes and polyureas, furan-based diamines are required. These are typically produced from FDCA through a series of chemical transformations. rsc.org For instance, 2,5-bis(aminomethyl)furan (B21128) (AMF) is a furanic diamine derived from biomass that can be reacted with diisocyanates to form bio-based polyureas. mdpi.com These materials have shown excellent thermomechanical stability and can be designed to have dynamic properties like self-healing through reversible chemical reactions involving the furan ring. mdpi.com

Relationship to 2,5-Furandicarboxylic Acid (FDCA) in Polymer Chemistry

5-(Methoxycarbonyl)furan-2-carboxylic acid is intrinsically linked to 2,5-Furandicarboxylic acid (FDCA) in the context of polymer chemistry. FDCA is the foundational diacid monomer, while MCFC is its monomethyl ester. nih.govarkat-usa.org

This relationship is significant in several aspects of FDCA production and purification for polymerization:

Intermediate in Synthesis: The classical synthesis pathway to FDCA often involves the oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars. mdpi.com During this process, various intermediates can be formed. In some routes, HMF is first converted to an ester, which is then oxidized, potentially yielding MCFC as a direct product. For instance, a patented process describes the production of MCFC in high yield from the oxidation of methyl 5-methylfuran-2-carboxylate (MMFC). google.com